3-(Chloroethynyl)-1-methylcyclohex-1-ene
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Overview
Description
3-(Chloroethynyl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloroethynyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroethynyl)-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of 1-methylcyclohex-1-ene followed by the introduction of an ethynyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by the addition of an ethynylating agent like acetylene under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as distillation or crystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Chloroethynyl)-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: The chloroethynyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3-(Chloroethynyl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloroethynyl)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromoethynyl)-1-methylcyclohex-1-ene
- 3-(Iodoethynyl)-1-methylcyclohex-1-ene
- 3-(Fluoroethynyl)-1-methylcyclohex-1-ene
Uniqueness
3-(Chloroethynyl)-1-methylcyclohex-1-ene is unique due to the presence of the chloroethynyl group, which imparts distinct reactivity and properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the chloroethynyl functionality is advantageous.
Properties
CAS No. |
63107-05-1 |
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Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
3-(2-chloroethynyl)-1-methylcyclohexene |
InChI |
InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h7,9H,2-4H2,1H3 |
InChI Key |
LWKRUNFNZZHZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)C#CCl |
Origin of Product |
United States |
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